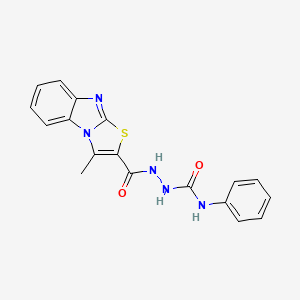
Indole-3-propionic-2,2-d2 Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indole-3-propionic-2,2-d2 Acid is a deuterated form of indole-3-propionic acid, a compound known for its antioxidant and neuroprotective properties. This compound is a derivative of tryptophan metabolism and is produced by gut microbiota. It has garnered significant interest due to its potential therapeutic applications in various fields, including neurodegenerative diseases and metabolic disorders .
准备方法
Synthetic Routes and Reaction Conditions: Indole-3-propionic-2,2-d2 Acid can be synthesized through several methods. One common synthetic route involves the reaction of indole with propionic acid under specific conditions. The deuterated form can be obtained by using deuterated reagents in the synthesis process. For example, the reaction of indole with deuterated propionic acid in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound .
化学反应分析
Types of Reactions: Indole-3-propionic-2,2-d2 Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxindole-3-propionic acid.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different substituents on the indole ring.
Common Reagents and Conditions:
Oxidation: N-bromosuccinimide in acetic acid followed by treatment with hydrogen/palladium catalyst.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles can be used for substitution reactions on the indole ring.
Major Products:
Oxindole-3-propionic acid: Formed through oxidation.
Substituted indole derivatives: Formed through substitution reactions.
科学研究应用
Indole-3-propionic-2,2-d2 Acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in gut microbiota and its impact on host metabolism.
Medicine: Investigated for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s
Industry: Utilized in the production of pharmaceuticals and as an antioxidant in various formulations.
作用机制
Indole-3-propionic-2,2-d2 Acid exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Neuroprotection: It inhibits the aggregation of misfolded proteins, such as β-amyloid, which are implicated in neurodegenerative diseases.
Metabolic Regulation: It improves insulin sensitivity, inhibits liver lipid synthesis, and maintains the intestinal barrier.
Molecular Targets and Pathways:
ERK1 Activation: this compound activates ERK1, which plays a role in restoring social function and hippocampal inhibitory synaptic transmission.
Intestinal Barrier Maintenance: It increases tight junction proteins and strengthens the mucus barrier.
相似化合物的比较
Indole-3-propionic-2,2-d2 Acid can be compared with other similar compounds, such as:
Indole-3-acetic acid (IAA): A phytohormone with auxin-like bioactivities in plants.
Indole-3-butyric acid (IBA): Another plant hormone used to stimulate root growth.
Indole-3-lactic acid (ILA): A metabolite with potential health benefits.
Uniqueness: this compound is unique due to its deuterated form, which provides enhanced stability and distinct metabolic properties compared to its non-deuterated counterparts .
属性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
191.22 g/mol |
IUPAC 名称 |
2,2-dideuterio-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14)/i6D2 |
InChI 键 |
GOLXRNDWAUTYKT-NCYHJHSESA-N |
手性 SMILES |
[2H]C([2H])(CC1=CNC2=CC=CC=C21)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


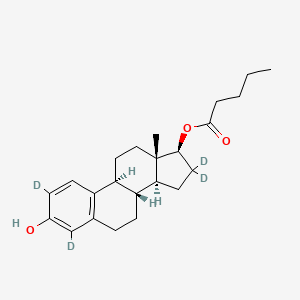
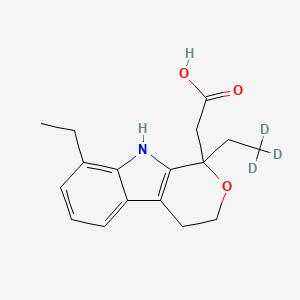
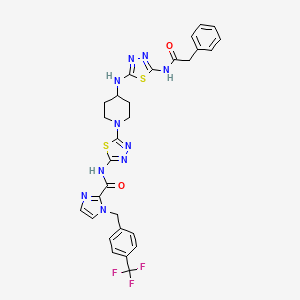
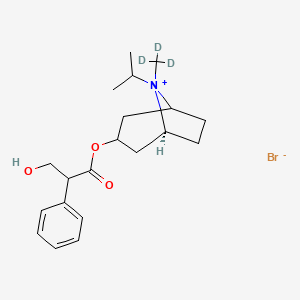
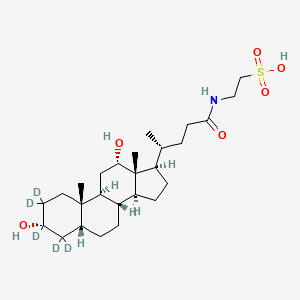
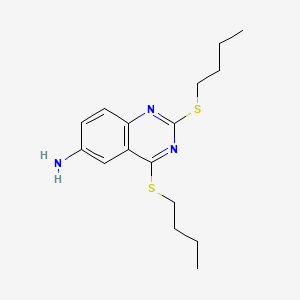
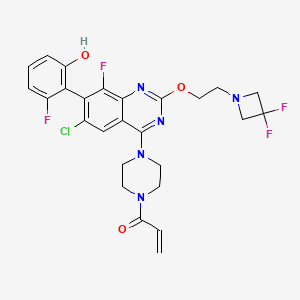
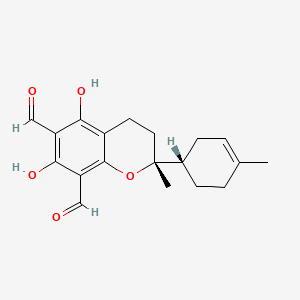
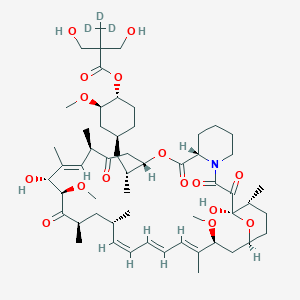

![[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416579.png)
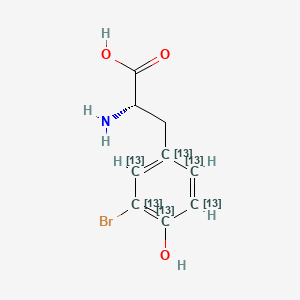
![(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12416603.png)
